molecular formula C10H10N2O4 B8569762 N-(5-Acetyl-2-nitrophenyl)acetamide CAS No. 92642-17-6

N-(5-Acetyl-2-nitrophenyl)acetamide

Cat. No. B8569762
CAS RN: 92642-17-6
M. Wt: 222.20 g/mol
InChI Key: ARKOWXVTOKROFO-UHFFFAOYSA-N
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Description

N-(5-Acetyl-2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C10H10N2O4 and its molecular weight is 222.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-Acetyl-2-nitrophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-Acetyl-2-nitrophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

92642-17-6

Product Name

N-(5-Acetyl-2-nitrophenyl)acetamide

Molecular Formula

C10H10N2O4

Molecular Weight

222.20 g/mol

IUPAC Name

N-(5-acetyl-2-nitrophenyl)acetamide

InChI

InChI=1S/C10H10N2O4/c1-6(13)8-3-4-10(12(15)16)9(5-8)11-7(2)14/h3-5H,1-2H3,(H,11,14)

InChI Key

ARKOWXVTOKROFO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Fuming white nitric acid (3.6 g) was added dropwise to acetic anhydride (12 ml) at 0° C. and stirred for 15 minutes. The N-(3-acetyl-phenyl)-acetamide (2 g; 11.3 mmol) was then added portionwise and the reaction mixture allowed to warm to room temperature. After stirring at room temperature for 15 minutes, the reaction mixture was poured onto ice (200 ml). Dichloromethane (200 ml) was added and the organic layer was separated, dried (magnesium sulphate), filtered and evaporated to give the crude residue. This was purified by column chromatography to give N-(5-acetyl-2-nitro-phenyl)-acetamide (515 mg), which was directly hydrolysed by heating in 6M hydrochloric acid (15 ml) at 80° C. for 2 hours. The cooled reaction mixture was basified using saturated sodium bicarbonate solution and then extracted into ethyl acetate (6×30 ml). The organic layers were dried (magnesium sulphate), filtered and evaporated to give the crude residue. This was purified by column chromatography (50% ethyl acetate in heptane) to give 3-amino-4-nitroacetophenone (226 mg, 11%).
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